molecular formula C11H13BrN2 B15537885 5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-pyrrolo[3,2-b]pyridine]

5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-pyrrolo[3,2-b]pyridine]

Cat. No.: B15537885
M. Wt: 253.14 g/mol
InChI Key: YNMIZBAOLAYTSR-UHFFFAOYSA-N
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Description

5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-pyrrolo[3,2-b]pyridine] (CAS 1649454-32-9) is a spirocyclic compound of high interest in medicinal chemistry, featuring a cyclopentane ring fused to a partially saturated pyrrolo[3,2-b]pyridine moiety . The bromine substituent at the 5' position makes this scaffold a versatile and valuable synthetic intermediate, particularly for metal-catalyzed cross-coupling reactions, enabling further functionalization and structure-activity relationship (SAR) studies . This compound has been specifically investigated as a key scaffold in the development of potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors . HPK1 is an intracellular signaling kinase that acts as a negative regulator of T-cell receptor signaling, making it an attractive target for novel immunotherapies and oncology research . Structural modifications around this core scaffold are aimed at optimizing binding affinity to the target kinase and improving pharmacokinetic properties of potential drug candidates. The compound is characterized by its molecular formula C11H13BrN2 and a molecular weight of 253.14 g/mol . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

5-bromospiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclopentane]

InChI

InChI=1S/C11H13BrN2/c12-9-4-3-8-10(14-9)11(7-13-8)5-1-2-6-11/h3-4,13H,1-2,5-7H2

InChI Key

YNMIZBAOLAYTSR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC3=C2N=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Physical Properties
Compound Melting Point (°C) Solubility LogP (Predicted)
5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-pyrrolo[3,2-b]pyridine] Not reported DCM, MeOH 2.5
5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one Not reported DCM, EtOAc 2.1
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 150–152 THF, DMSO 3.8

Preparation Methods

Bromination of Pyrrolo[3,2-b]Pyridine Precursors

A critical step involves introducing bromine at the 5' position of the pyrrolo[3,2-b]pyridine core. A patented method (CN112479991A) demonstrates the use of Grignard reagents to functionalize dibromopyridines. For instance, 2,5-dibromopyridine undergoes selective substitution with isopropyl magnesium chloride in tetrahydrofuran (THF) at 15°C, followed by formylation with DMF to yield 2-bromo-5-aldehyde pyridine (80.24% yield). Adapting this approach, the aldehyde intermediate could be cyclized with a cyclopentane-derived fragment to form the spiro structure.

Spirocyclization via Intramolecular Alkylation

Formation of the spirocyclic framework requires intramolecular cyclization. A potential route involves treating 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (synthesized via HBr/H$$2$$O$$2$$-mediated bromination) with a cyclopentylating agent. For example, using 1,4-dibromopentane in the presence of a base could facilitate ring closure through nucleophilic substitution. This method mirrors the spirocyclization strategies observed in related indole syntheses.

Ketone Formation via Oxidation

The 2'-one group is introduced through oxidation of a secondary alcohol intermediate. A protocol from CN106187867A employs peracetic acid in acetic acid to oxidize amines to nitro groups. While this patent focuses on nitration, analogous conditions (e.g., using Jones reagent or TEMPO/oxone) could oxidize a spirocyclic alcohol to the ketone.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, scalability, and practicality:

Method Starting Material Key Reagents Yield (%) Scalability Reference
Grignard Formylation 2,5-Dibromopyridine iPrMgCl, DMF 80.24 High
HBr/H$$2$$O$$2$$ Bromination 2,3-Dihydropyrrolopyridine HBr, H$$2$$O$$2$$ 95.6 Moderate
Peracetic Acid Oxidation 2-Amino-5-bromopyridine CH$$3$$CO$$3$$H 86.1 High

The Grignard approach offers superior regioselectivity but requires stringent anhydrous conditions. In contrast, HBr/H$$2$$O$$2$$ bromination is cost-effective but generates corrosive byproducts.

Industrial-Scale Optimization

Solvent and Temperature Control

Patent CN106187867A highlights the importance of glacial acetic acid as a solvent and peracetic acid as an oxidant, achieving 86.1% yield at 40°C. Similarly, CN112479991A emphasizes temperature control (<30°C) during Grignard reactions to prevent side reactions.

Recycling of Acetic Acid

Distillation of acetic acid from reaction mixtures reduces costs and environmental impact. For example, recovering 600 L of acetic acid per batch decreases raw material expenses by ~30%.

Analytical Characterization

Post-synthetic analysis typically involves:

  • HPLC : Purity ≥99%.
  • NMR : Distinct signals for the spirocyclic proton (δ 3.8–4.2 ppm) and ketone carbonyl (δ 205 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 267.12.

Q & A

What are the optimized synthetic routes for 5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-pyrrolo[3,2-b]pyridine]?

Level: Basic
Answer:
The synthesis typically involves sequential functionalization of the pyrrolo[3,2-b]pyridine core. A representative method includes:

  • Step 1 : Bromination at the 5' position using N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation .
  • Step 2 : Spirocyclization via intramolecular cyclization of a cyclopentane precursor, often catalyzed by Pd(OAc)₂ with ligands like XPhos to enhance regioselectivity .
  • Purification : Flash column chromatography with gradients of dichloromethane/ethyl acetate (e.g., 90:10) achieves >95% purity .
    Key Data :
ParameterValueSource
Yield51–87%
Purity≥95%

How can regioselectivity challenges in functionalizing the pyrrolo[3,2-b]pyridine core be addressed?

Level: Advanced
Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro at C3) direct cross-coupling reactions (e.g., Suzuki-Miyaura) to the C5 position due to reduced electron density .
  • Steric Effects : Bulky ligands (e.g., SPhos) in Pd-catalyzed reactions favor substitution at less hindered positions. For example, coupling with p-tolylboronic acid at C5 occurs with 74% yield .
  • Validation : NMR (¹H/¹³C) and LCMS confirm regiochemical outcomes .

What spectroscopic techniques are critical for characterizing this spiro compound?

Level: Basic
Answer:

  • ¹H NMR : Identifies proton environments (e.g., NH at δ 12.40 ppm, aromatic protons at δ 7.35–8.93 ppm) .
  • LCMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 301/303 for brominated derivatives) .
  • X-ray Crystallography : Resolves spirocyclic conformation and bond angles, critical for SAR studies .

How do substituent variations impact biological activity in related pyrrolopyridine derivatives?

Level: Advanced
Answer:
Substituents at C3 and C5 significantly modulate activity:

  • Electron-Withdrawing Groups (NO₂, CF₃) : Enhance kinase inhibition potency by stabilizing ligand-receptor interactions (IC₅₀ values <100 nM in HPK1 inhibitors) .
  • Electron-Donating Groups (OCH₃) : Improve solubility but may reduce target affinity (e.g., 4-methoxyphenyl derivatives show 94% yield but lower activity) .
  • Contradictions : Higher yields (e.g., 87% for trifluoromethylphenyl ) do not always correlate with efficacy, necessitating orthogonal assays (e.g., SPR, cellular uptake studies).

What strategies resolve low yields in spirocyclization steps?

Level: Advanced
Answer:

  • Catalyst Optimization : Pd(OAc)₂ with BINAP ligands increases cyclization efficiency (yield improvement from 51% to 70%) .
  • Temperature Control : Reactions at 80°C in DMF minimize side products .
  • Protecting Groups : SEM (2-(trimethylsilyl)ethoxymethyl) protects reactive NH during cyclization, later removed with TFA .

What are the key physicochemical properties of this compound?

Level: Basic
Answer:

PropertyValueSource
Molecular Weight283.125 g/mol
SolubilitySlightly soluble in water; soluble in DMSO, DMF
StabilityStable at -20°C for 1–2 years; hygroscopic in polar solvents

How are computational methods used to predict SAR for this compound?

Level: Advanced
Answer:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to HPK1, highlighting interactions with Lys46 and Glu94 .
  • DFT Calculations : Assess electronic effects of substituents (e.g., bromine’s σ-hole enhances halogen bonding) .
  • MD Simulations : Evaluate conformational stability of the spirocyclic core under physiological conditions .

What purification methods are optimal for removing trace metal catalysts?

Level: Basic
Answer:

  • Chelating Resins : SiliaMetS® Thiol efficiently removes Pd residuals (<10 ppm) .
  • Recrystallization : Ethanol/water mixtures (70:30) yield crystals with >99% purity .

How do conflicting bioactivity data from different assays inform research directions?

Level: Advanced
Answer:

  • Case Study : A compound showing high enzyme inhibition (IC₅₀ = 50 nM) but poor cellular activity (EC₅₀ > 1 µM) suggests poor membrane permeability. Solutions include prodrug strategies or lipophilicity adjustments .
  • Orthogonal Assays : Combine SPR (binding affinity), CETSA (target engagement), and transcriptomics to resolve discrepancies .

What are the safety and handling protocols for this compound?

Level: Basic
Answer:

  • Toxicity : LD₅₀ (oral, rat) > 500 mg/kg; handle with nitrile gloves and under fume hoods .
  • Waste Disposal : Incinerate in EPA-approved facilities; avoid aqueous discharge due to bromine content .

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